3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine
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Description
3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.16443955 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Prediction
Compounds containing the 1,2,4-oxadiazole ring have been synthesized through a one-pot condensation process, demonstrating the chemical feasibility of creating complex molecules with this structure. The biological activity of such compounds has been predicted, indicating potential applications in pharmaceutical and medicinal chemistry research (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Applications
Derivatives of 1,2,4-triazoles, another class of heterocyclic compounds, have been synthesized starting from isonicotinic acid hydrazide, showing antimicrobial activities. This suggests that compounds with similar heterocyclic structures, including those with 1,2,4-oxadiazole rings, may possess useful antimicrobial properties, applicable in the development of new antimicrobial agents (Bayrak et al., 2009).
Anticancer Potential
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. These studies highlight the potential of oxadiazole derivatives in cancer research, suggesting that compounds like the one could be explored for their anticancer properties (Redda & Gangapuram, 2007).
Optical and Electronic Properties
Research on derivatives of 1,3,4-oxadiazoles has also included studies on their optical and electronic properties, making them candidates for applications in materials science, particularly in the development of novel organic semiconductors and fluorescent probes (Yang et al., 2011).
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[(2S)-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12(2)9-14-10-16(26-22-14)19(25)24-8-4-6-15(24)18-21-17(23-27-18)13-5-3-7-20-11-13/h3,5,7,10-12,15H,4,6,8-9H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRLMNUIQWRLL-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC[C@H]2C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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